molecular formula C6H4O B13829080 3,5-Hexadiyn-2-one CAS No. 31097-80-0

3,5-Hexadiyn-2-one

Cat. No.: B13829080
CAS No.: 31097-80-0
M. Wt: 92.09 g/mol
InChI Key: GCZFLFFXKMSZRU-UHFFFAOYSA-N
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Description

3,5-Hexadiyn-2-one is an organic compound with the molecular formula C₆H₄O and the structural formula HCCC=CCOMe (where Me denotes a methyl group) . It belongs to the class of conjugated diynones, characterized by two triple bonds (diynes) and a ketone group. The compound’s linear structure with alternating triple and single bonds confers unique electronic properties, such as extended π-conjugation, which may influence its reactivity and stability.

Properties

CAS No.

31097-80-0

Molecular Formula

C6H4O

Molecular Weight

92.09 g/mol

IUPAC Name

hexa-3,5-diyn-2-one

InChI

InChI=1S/C6H4O/c1-3-4-5-6(2)7/h1H,2H3

InChI Key

GCZFLFFXKMSZRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Hexadiyn-2-one typically involves the coupling of acetylene derivatives. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst . The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial in scaling up the production process to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,5-Hexadiyn-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Hexadiyn-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory effects, is ongoing.

    Industry: It is used in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Hexadiyn-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bonds and the ketone group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Structural and Functional Group Comparison

Compound Molecular Formula Functional Groups Key Structural Features Potential Reactivity Insights
This compound C₆H₄O Ketone, two triple bonds Conjugated diyne, methyl-substituted High reactivity at ketone; conjugation stabilizes transition states
2,4-Hexadiyn-1-one C₆H₄O Terminal ketone, two triple bonds Terminal ketone, linear diyne Susceptible to nucleophilic addition at terminal ketone
3-Pentyn-2-one C₅H₆O Ketone, single triple bond Shorter chain, single conjugated triple bond Reduced conjugation limits electronic effects

Stability Challenges :

  • Conjugated diynones may undergo [2+2] cycloadditions or polymerization under light or heat.
  • Methyl substitution in this compound could mitigate steric strain compared to bulkier analogues.

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